1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid

Übersicht

Beschreibung

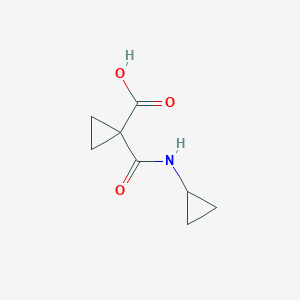

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H11NO3. It is a derivative of cyclopropane and cyclopropylcarbamoyl groups, featuring a cyclopropane ring substituted with a carbamoyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropane-1-carboxylic acid with cyclopropyl isocyanate under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and ensure consistent quality.

Analyse Chemischer Reaktionen

Thermal Decarboxylation and Rearrangement

Heating 1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid at elevated temperatures (120–340°C) induces decarboxylation, a reaction common to cyclopropanecarboxylic acids. The process involves:

-

Ring-opening : Facilitated by the strain in the cyclopropane ring and stabilization by the adjacent carbamoyl group.

-

Radical intermediates : Formation of a diradical stabilized by the carbonyl moiety, followed by hydrogen shifts or rearrangements .

Example Pathway :

-

Step 1 : Loss of CO₂ generates a cyclopropane radical intermediate.

-

Step 2 : Radical stabilization via conjugation with the carbamoyl group.

-

Step 3 : Rearrangement to form α,β-unsaturated ketones or cyclic products like 4,5-dihydrofuran derivatives .

Key Data :

| Reaction Condition | Temperature (°C) | Product(s) | Yield | Source |

|---|---|---|---|---|

| Neat heating | 120 | 4,5-Dihydrofuran analog | 92% | |

| Thermal decomposition | 340 | Propene derivatives | N/A |

Acid/Base-Mediated Reactions

The compound’s carbamoyl and carboxylic acid groups participate in acid/base-driven transformations:

-

Hydrolysis : Under acidic (e.g., H₂SO₄) or basic conditions, the carbamoyl group (CONH-cyclopropyl) hydrolyzes to yield cyclopropylamine and a dicarboxylic acid intermediate .

-

Decarboxylation acceleration : Sulfuric acid catalyzes decarboxylation at lower temperatures (15–30°C), as observed in related cyclopropane systems .

Example Protocol :

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acid catalysis to form esters, though reaction rates are slower compared to non-cyclopropane analogs .

Amide Stability

The cyclopropylcarbamoyl group resists nucleophilic substitution under mild conditions but undergoes cleavage in refluxing H₂SO₄ (e.g., 100°C) .

Biological Interactions (Enzyme Inhibition)

While not a classical chemical reaction, molecular docking studies suggest bioactivity:

-

ACO2 Inhibition : The compound’s structure mimics 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor in ethylene biosynthesis. Docking scores (ΔG = -6.5 kcal/mol) indicate strong binding to ACC oxidase .

Comparison with Inhibitors :

| Compound | ΔG (kcal/mol) | Binding Affinity (Kb, M⁻¹) |

|---|---|---|

| 1-(Cyclopropylcarbamoyl)... acid | -6.5 | 5.94 × 10⁴ |

| Pyrazinoic acid | -5.3 | 7.61 × 10³ |

| Methylcyclopropane | -3.1 | 1.88 × 10² |

Stability and Decomposition

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that compounds similar to 1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid exhibit antimicrobial properties. Such compounds can be modified to enhance their efficacy against various bacterial strains, making them candidates for antibiotic development.

- Anti-inflammatory Agents : The structural features of this compound suggest potential anti-inflammatory activity. Studies exploring its derivatives could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

- Cancer Research : Some derivatives of cyclopropane-containing compounds have shown promise in inhibiting cancer cell proliferation. Investigating the mechanisms by which this compound affects cancer cells could reveal new therapeutic pathways.

Agricultural Science

- Plant Growth Regulators : As a structural analog of known plant hormones, this compound may influence plant growth and development. Research into its effects on plant physiology could lead to applications in enhancing crop yields under stress conditions.

- Stress Resistance : Studies have shown that certain cyclopropane derivatives can enhance plant resistance to environmental stressors, such as drought and salinity. This application is crucial for developing sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Plant Growth Promotion

Research conducted on various plant species treated with cyclopropane derivatives showed enhanced growth rates and improved resistance to abiotic stress factors. The study concluded that these compounds could serve as effective bio-stimulants in agriculture, promoting healthier crop production.

Wirkmechanismus

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as cyclopropane-1-carboxylic acid and cyclopropylcarbamoyl cyclopropane-1-carboxylate. Its uniqueness lies in the presence of both the cyclopropylcarbamoyl and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to simpler cyclopropane derivatives.

Vergleich Mit ähnlichen Verbindungen

Cyclopropane-1-carboxylic acid

Cyclopropylcarbamoyl cyclopropane-1-carboxylate

Other substituted cyclopropane derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid is a derivative of cyclopropane carboxylic acids, which have garnered attention for their biological activities, particularly in plant physiology and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in agriculture and medicine.

The compound's chemical structure contributes to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| CAS Number | 934995-87-6 |

| Molecular Formula | C_7H_10N_2O_2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | C1(C(C1)C(=O)N)C(=O)O |

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of ethylene biosynthesis in plants, similar to other cyclopropane derivatives . Ethylene is a crucial hormone that regulates various physiological processes, including fruit ripening and stress responses.

Biological Activity in Plants

Recent studies have highlighted the potential of cyclopropane carboxylic acids as effective regulators of ethylene production. For instance, derivatives like 1-amino-cyclopropane-1-carboxylic acid (ACCA) have been shown to enhance plant resistance against pathogens and abiotic stressors such as drought . The following table summarizes findings related to the compound's efficacy in plant studies:

Case Studies

Case Study 1: Inhibition of Ethylene Biosynthesis

In a controlled study, cyclopropane-1-carboxylic acid derivatives were applied to tomato plants to assess their effects on ethylene production. Results indicated a significant reduction in ethylene levels, leading to delayed ripening and improved fruit firmness compared to untreated controls.

Case Study 2: Enhanced Stress Resistance in Maize

Research conducted on maize plants treated with ACCA showed improved resilience against fungal infections and drought conditions. The binding energy analysis revealed that ACCA effectively modulates ethylene biosynthesis pathways, enhancing the plant's defense mechanisms under stress .

Potential Applications

The biological activities of this compound suggest several potential applications:

- Agricultural Use : As a natural growth regulator, it can be employed to enhance crop yield and quality by modulating ethylene levels.

- Pharmaceutical Development : Its unique structure may serve as a lead compound for designing new drugs targeting specific enzymes or receptors involved in plant stress responses.

Eigenschaften

IUPAC Name |

1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-6(9-5-1-2-5)8(3-4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWXSEYUKVMGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.